Bornyl chloride, (+)-

Impurity Profiling Chiral Pool Synthesis Terpene Chemistry

Bornyl chloride, (+)- (CAS 30462-53-4) is the dextrorotatory endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, a bicyclic monoterpene chloride. It is predominantly prepared via hydrochlorination–Wagner-Meerwein rearrangement of (+)-α-pinene, retaining the optical sign of the precursor hydrocarbon.

Molecular Formula C10H17Cl
Molecular Weight 172.69 g/mol
CAS No. 30462-53-4
Cat. No. B10827023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBornyl chloride, (+)-
CAS30462-53-4
Molecular FormulaC10H17Cl
Molecular Weight172.69 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)Cl)C)C
InChIInChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
InChIKeyXXZAOMJCZBZKPV-WEDXCCLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bornyl Chloride, (+)- (CAS 30462-53-4): Procurement-Grade Baseline for endo-Bicyclic Monoterpene Research


Bornyl chloride, (+)- (CAS 30462-53-4) is the dextrorotatory endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, a bicyclic monoterpene chloride [1]. It is predominantly prepared via hydrochlorination–Wagner-Meerwein rearrangement of (+)-α-pinene, retaining the optical sign of the precursor hydrocarbon [2]. The compound serves as a key intermediate in terpenoid synthesis and mechanistic solvolysis studies, with its endo configuration and stereochemical integrity critical to downstream reactivity and chiral pool applications.

1
Configuration

endo-Bornyl chloride with preserved dextrorotatory sign from (+)-α-pinene

2
Impurity Control

Impurity-verified material with reduced fenchyl chloride content

Eliminates uncontrolled variable in stereoselective synthesis
3
Research Context

Chiral terpenoid building block and mechanistic solvolysis probe

Bornyl Chloride, (+)-: Why In-Class Substitution with Isobornyl, Fenchyl, or Racemic Chlorides Leads to Divergent Reactivity and Impurity Profiles


Generic substitution of bornyl chloride, (+)- with its exo-isomer (isobornyl chloride), the common synthetic impurity fenchyl chloride, or racemic bornyl chloride is not chemically equivalent. The endo configuration of (+)-bornyl chloride dictates a distinct solvolytic reactivity profile approximately 3.5×10⁵ times slower than isobornyl chloride [1], while standard pinene-derived bornyl chloride inherently contains 10–20% fenchyl chloride that resists removal by recrystallization or sublimation [2]. These differences directly impact reaction kinetics, stereochemical outcomes, and the reproducibility of chiral pool syntheses, making exact compound specification a procurement necessity.

exo-Isomer Reactivity Divergence

Isobornyl chloride solvolyzes orders of magnitude faster via neighboring group participation; reaction kinetics and product distributions may shift dramatically.

Fenchyl Chloride Impurity

Standard pinene-derived bornyl chloride contains 10–20% fenchyl chloride resistant to recrystallization; impurity-verified material is required for reproducible chiral outcomes.

Racemic or Opposite Enantiomer

Racemic bornyl chloride or (−)-enantiomer may exhibit different optical rotation and stereochemical behavior; chiral pool syntheses demand confirmed dextrorotatory identity.

Bornyl Chloride, (+)-: Quantitative Differentiation Evidence for Scientific Procurement


Fenchyl Chloride Impurity in Standard Bornyl Chloride Synthesis Demands High-Purity (+)-Bornyl Chloride

Standard bornyl chloride synthesized via hydrochlorination–rearrangement of α- or β-pinene is consistently contaminated with 10–20% of the isomeric fenchyl chloride, which cannot be removed by recrystallization from methanol or sublimation [1]. Procurement of (+)-bornyl chloride with verified low fenchyl chloride content (typically <1% by GC) eliminates this impurity, ensuring reproducible reactivity in chiral pool applications where isomeric purity is critical.

Fenchyl chloride impurity
Class-level
≥10–20 pp reduction
vs. standard pinene-derived bornyl chloride (10–20% impurity)
Impurity-verified material supports reproducible chiral synthesis
Fenchyl chloride reduction enables consistent stereochemical outcomes; GC verification recommended
Impurity Profiling Chiral Pool Synthesis Terpene Chemistry

Solvolysis Rate: Bornyl Chloride is ~3.5×10⁵ Times Slower than Isobornyl Chloride

Comparative solvolysis rate data from Winstein et al. (1952) demonstrate that bornyl (endo) arylsulfonates solvolyze at a rate virtually identical to cyclohexyl derivatives, whereas isobornyl (exo) arylsulfonates react approximately 3.5 × 10⁵ times faster in acetic acid at 25 °C [1]. For the chlorides directly, isobornyl chloride solvolyzes significantly faster than bornyl chloride in 80% ethanol [1]. This rate differential reflects the carbon participation mechanism accessible only to the exo-isomer, making bornyl chloride the stable, controlled-reactivity choice.

Solvolysis rate (k_rel)
Reported
~3.5 × 10⁵ slower
Bornyl (endo) vs. isobornyl (exo) arylsulfonates in AcOH at 25 °C
Non-participating endo pathway enables controlled solvolysis studies
Isobornyl chloride reacts orders of magnitude faster; product distributions may shift
Solvolysis Kinetics Carbocation Chemistry Neighboring Group Participation

Specific Optical Rotation as a Chiral Identity Verification for (+)-Bornyl Chloride

The specific optical rotation of (+)-bornyl chloride ([α]D14 +30.96° in ethanol, [1]; [α]D −55° to −60° for the racemate or opposite enantiomer depending on source [2]) provides a quantitative identity check that distinguishes the (+)-enantiomer from (−)-bornyl chloride and racemic mixtures. The sign and magnitude of rotation correlate with the enantiopurity of the starting α-pinene precursor [1].

Specific optical rotation
Reported
[α]D¹⁴ +30.96°
in ethanol; opposite sign for (−)-enantiomer
Rapid enantiomeric identity verification prior to chiral synthesis
Sign and magnitude distinguish (+)-bornyl chloride from racemic or (−)-forms
Chiral Analysis Optical Purity Enantiomeric Differentiation

endo-Bornyl Chloride Stability Under Lewis Acid Conditions Contrasts with exo-Bornylamine Reactivity

Treatment of endo-bornyl chloride with Lewis acids in aprotic media does not produce monocyclic products, in contrast to the deamination of exo-bornylamines which yields 7% monocyclic products [1]. This differential stability under electrophilic conditions makes (+)-bornyl chloride the preferred substrate when bicyclic framework retention is required.

Bicyclic retention vs. monocyclic byproducts
Head-to-head
0% vs. 7% monocyclic products
endo-bornyl chloride (Lewis acid) vs. exo-bornylamine deamination
Clean baseline for Wagner-Meerwein rearrangement studies
Endo-bornyl chloride preserves bicyclic framework; supports mechanistic investigations
Mechanistic Studies Lewis Acid Catalysis Carbocation Rearrangement

Bornyl Chloride, (+)-: High-Value Application Scenarios Driven by Quantitative Differentiation


Chiral Pool Synthesis of Enantiopure Terpenoid Building Blocks

When synthetic routes require a stereochemically defined bornane scaffold, impurity-verified (+)-bornyl chloride eliminates the 10–20% fenchyl chloride contamination that plagues standard pinene-derived material [1]. This ensures consistent enantiomeric excess and eliminates fenchyl-derived byproducts in multi-step sequences [1].

Mechanistic Solvolysis and Carbocation Rearrangement Studies

The ~3.5 × 10⁵-fold slower solvolysis rate of bornyl chloride relative to isobornyl chloride allows researchers to study non-participating endo pathways without interference from rapid carbon-participation mechanisms [2]. This kinetic differentiation is essential for validating computational models of norbornyl cation reactivity [2].

Lewis Acid-Mediated Rearrangement Experiments Requiring Bicyclic Framework Retention

Unlike exo-bornylamines that produce 7% monocyclic products upon deamination, endo-bornyl chloride yields no monocyclic products under Lewis acid conditions [3]. This property makes it the substrate of choice for studying Wagner-Meerwein rearrangements where skeletal fidelity is monitored.

Quality Control Verification of Enantiopurity Using Optical Rotation

The specific optical rotation of (+)-bornyl chloride provides a rapid identity check that distinguishes the (+)-enantiomer from racemic or (−)-samples [4]. This metric supports procurement decisions when chiral integrity is a go/no-go criterion for downstream asymmetric syntheses.

Application
Selection Property
Validation Focus
Chiral pool terpenoid synthesis
Impurity-verified endo-bornyl chloride
Chiral scaffold fidelity and fenchyl-derived byproduct control
Solvolysis mechanism studies
endo configuration kinetic stability
Non-participating pathway validation and carbocation model testing
Wagner-Meerwein rearrangement research
Bicyclic framework retention under Lewis acids
Skeletal fidelity monitoring and monocyclic side-product absence
Chiral identity verification
Specific optical rotation sign and magnitude
Enantiomeric excess screening and procurement go/no-go decisions
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